molecular formula C4H8Br2 B1610130 1,4-Dibromobutane-2,2,3,3-d4 CAS No. 52089-63-1

1,4-Dibromobutane-2,2,3,3-d4

Cat. No. B1610130
CAS RN: 52089-63-1
M. Wt: 219.94 g/mol
InChI Key: ULTHEAFYOOPTTB-LNLMKGTHSA-N
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Description

1,4-Dibromobutane-2,2,3,3-d4 is an isotopically labeled research compound . It’s used as an intermediate involved in the synthesis of active pharmaceutical ingredients and other organic compounds . It’s also used in the investigation of metabolism of two halopropanes such as 1,3-dichloropropane and 2,2-dichloropropane .


Synthesis Analysis

The synthesis of 1,4-Dibromobutane-2,2,3,3-d4 involves brominating butadiene to form an equilibrium mixture containing 1,4-dibromobutene . It’s also used in the reaction with atactic poly (2-vinylpyridine) leading to the formation of long-range 3D molecular ordering in polymer chains .


Molecular Structure Analysis

The linear formula of 1,4-Dibromobutane-2,2,3,3-d4 is BrCH2CD2CD2CH2Br . The molecular weight is 219.94 .


Chemical Reactions Analysis

1,4-Dibromobutane-2,2,3,3-d4 reacts with atactic poly (2-vinylpyridine) leading to the formation of long-range 3D molecular ordering in polymer chains . It’s also used to investigate the metabolism of two halopropanes: 1,3-dichloropropane and 2,2-dichloropropane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dibromobutane-2,2,3,3-d4 are as follows: It has a refractive index of n20/D 1.5186 (lit.), a boiling point of 63-65 °C/6 mmHg (lit.), a melting point of -20 °C (lit.), and a density of 1.908 g/mL at 25 °C .

Scientific Research Applications

DNA-Protein Cross-Linking Studies

Research highlights the role of compounds similar to 1,4-Dibromobutane-2,2,3,3-d4 in the formation of DNA-protein cross-links (DPCs). These studies are essential for understanding the mechanisms of chemical-induced carcinogenesis. For instance, 1,2,3,4-Diepoxybutane (DEB), a structurally related compound, is capable of cross-linking cellular biomolecules, forming DNA-DNA and DNA-protein cross-links. This process has been extensively studied in human fibrosarcoma cells, where mass spectrometry-based proteomics identified over 150 proteins covalently cross-linked to chromosomal DNA in the presence of DEB. These findings provide insights into the genotoxic effects of such compounds and their potential interactions with biological molecules (Gherezghiher et al., 2013).

Polymer Stabilization and Nanoparticle Formation

1,4-Dibromobutane is utilized in the synthesis of core-stabilized nanoparticles and the creation of polymeric micelles. A novel approach involving the direct cross-linking of one of the blocks in the copolymer in its nonselective solvent demonstrated the ability to produce nanoparticles at high concentrations. This method, employing 1,4-Dibromobutane as the cross-linker, represents a significant advancement in the preparation of stabilized nanoparticles, which could have numerous applications in material science and drug delivery systems (Chen et al., 2003).

Molecular Level Ordering in Polymers

The reaction between poly(2-vinylpyridine) and 1,4-Dibromobutane leads to the formation of long-range 3D molecular ordering in polymer chains. This process alters the side group configuration of the polymer, potentially enabling the production of functional molecular devices operating on a 3D atomic scale. Such advancements in polymer chemistry highlight the versatile applications of 1,4-Dibromobutane in materials science, offering pathways to novel technologies and materials (Changez et al., 2012).

Catalytic Homologation of C1 Species

In catalysis, 1,4-Dibromobutane-related chemistry is instrumental in understanding the methylation, hydride transfer, and isomerization rates during the catalytic homologation of C1 species. Research in this area provides valuable insights into the mechanisms governing the selective formation of hydrocarbons, such as isobutane and triptane, from C1 precursors. These studies are crucial for the development of more efficient and selective catalytic processes in the chemical industry (Simonetti et al., 2012).

Safety And Hazards

1,4-Dibromobutane-2,2,3,3-d4 is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 1,4-Dibromobutane-2,2,3,3-d4 and similar compounds could have significant applications in future drug development and research.

properties

IUPAC Name

1,4-dibromo-2,2,3,3-tetradeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTHEAFYOOPTTB-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CBr)C([2H])([2H])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448453
Record name 1,4-Dibromobutane-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromobutane-2,2,3,3-d4

CAS RN

52089-63-1
Record name 1,4-Dibromobutane-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52089-63-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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